Glycerol phenylbutyrate-D5
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Overview
Description
Glycerol phenylbutyrate-D5 is a deuterium-labeled version of glycerol phenylbutyrate. It is primarily used as a research tool to study the pharmacokinetics and metabolism of glycerol phenylbutyrate. The compound is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone. Glycerol phenylbutyrate is a nitrogen-binding agent used to manage patients with urea cycle disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol phenylbutyrate-D5 can be synthesized by reacting phenylbutyryl chloride with glycerol in the presence of an organic base in a chlorinated solvent. The reaction typically involves the following steps:
Preparation of Phenylbutyryl Chloride: Phenylbutyric acid is treated with thionyl chloride to form phenylbutyryl chloride.
Esterification: Phenylbutyryl chloride is then reacted with glycerol in the presence of an organic base such as pyridine or triethylamine.
Industrial Production Methods: An alternative industrial method involves the use of carbodiimides as coupling agents. This method is more environmentally friendly and avoids the use of chlorinated solvents. The reaction is carried out under mild conditions, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Glycerol phenylbutyrate-D5 undergoes several types of chemical reactions, including:
Esterification: The formation of ester bonds between phenylbutyric acid and glycerol.
Hydrolysis: The breakdown of ester bonds in the presence of water or enzymes.
Oxidation: The oxidation of phenylbutyrate moieties to form phenylacetate.
Common Reagents and Conditions:
Esterification: Phenylbutyric acid, thionyl chloride, glycerol, organic base (pyridine or triethylamine), chlorinated solvent (dichloromethane).
Hydrolysis: Water or enzymes such as lipases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Phenylacetate: Formed from the oxidation of phenylbutyrate.
Phenylbutyric acid: Formed from the hydrolysis of glycerol phenylbutyrate.
Scientific Research Applications
Glycerol phenylbutyrate-D5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of glycerol phenylbutyrate.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and the formation of metabolites such as phenylacetate and phenylacetylglutamine.
Urea Cycle Disorder Research: Used in research related to the treatment of urea cycle disorders by providing an alternative pathway for nitrogen excretion.
Receptor Binding Studies: Acts as a ligand for sigma-2 receptors, aiding in the study of receptor-ligand interactions.
Mechanism of Action
Glycerol phenylbutyrate-D5 works by releasing phenylbutyrate, which is then metabolized to phenylacetate. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted by the kidneys. This process provides an alternative pathway for the excretion of nitrogen, thereby reducing the toxic accumulation of ammonia in patients with urea cycle disorders .
Comparison with Similar Compounds
Sodium Phenylbutyrate: Another nitrogen-binding agent used for the treatment of urea cycle disorders.
Phenylacetate: A metabolite of glycerol phenylbutyrate that also binds to nitrogen.
Glycerol Phenylbutyrate: The non-deuterated version of glycerol phenylbutyrate-D5.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in research applications .
Properties
Molecular Formula |
C33H38O6 |
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Molecular Weight |
535.7 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(4-phenylbutanoyloxy)propyl] 4-phenylbutanoate |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2/i25D2,26D2,30D |
InChI Key |
ZSDBFLMJVAGKOU-FJKCYMHHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCC1=CC=CC=C1)OC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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